molecular formula C9H17N3O4 B1266284 (S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid CAS No. 20274-89-9

(S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid

Cat. No. B1266284
CAS RN: 20274-89-9
M. Wt: 231.25 g/mol
InChI Key: OLPPXYMMIARYAL-QMMMGPOBSA-N
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Description

(S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid, also known as S2AMBA, is a novel synthetic amino acid that has been used in a variety of scientific research applications. S2AMBA is a derivative of the naturally occurring amino acid, L-alanine, and has been used in a number of biochemistry and molecular biology experiments.

Scientific Research Applications

Enhancement of Taste Perception

“Gly-gly-val”, also known as γ-Glu-Val-Gly (EVG), is a potent agonist of the calcium-sensing receptor (CaSR). It enhances preferences for umami, fat, and sweet taste solutions in rats at low concentrations that do not elicit a taste of its own . This suggests that it could be used to enhance the flavor of food and drinks .

Kokumi Substances

Kokumi substances are flavor-enhancing substances that enhance the flavor of food and drinks accompanied by characteristics, such as thickness (richness and complexity), mouthfulness (spreading sensation in the whole mouth), and aftertaste (lingering or long-lasting sensation) . Gly-gly-val is considered a kokumi substance .

Food Analysis

Gly-gly-val has been identified and quantified in various foods using high-performance liquid chromatography-tandem mass spectrometry . This suggests that it could be used as a marker for certain types of food analysis .

Antioxidant Properties

While not directly related to Gly-gly-val, research has shown that antioxidant peptides can protect cells from damage . Given the structural similarity between Gly-gly-val and other antioxidant peptides, it’s possible that Gly-gly-val may also have antioxidant properties. However, more research is needed in this area .

Cosmetics

Again, while not directly related to Gly-gly-val, antioxidant peptides have been used in the cosmetics industry . If Gly-gly-val does indeed have antioxidant properties, it could potentially be used in cosmetics to protect skin cells from damage .

Pharmaceuticals

Antioxidant peptides have also been used in the pharmaceutical industry . If Gly-gly-val has antioxidant properties, it could potentially be used in the development of new drugs .

Safety and Hazards

The safety data sheet for this compound is available , but it does not provide specific details about its safety and hazards.

Mechanism of Action

Target of Action

Glycyl-glycyl-valine, also known as Gly-gly-val or (S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid, primarily targets the calcium-sensing receptor (CaSR) . The CaSR plays a crucial role in maintaining calcium homeostasis in the body, and it is widely expressed in various tissues, including the kidneys, parathyroid glands, and taste buds .

Mode of Action

Glycyl-glycyl-valine acts as a potent agonist of the calcium-sensing receptor . It binds to the CaSR, enhancing its sensitivity to changes in extracellular calcium levels . This interaction leads to a series of intracellular events, including the activation of phospholipase C and the release of intracellular calcium stores .

Biochemical Pathways

The binding of Glycyl-glycyl-valine to the CaSR triggers a cascade of biochemical reactions. It enhances the preference for umami, fat, and sweet taste solutions in rats at low concentrations . This effect is thought to be mediated by the activation of taste buds on the anterior part of the tongue, which are innervated by the chorda tympani nerve .

Pharmacokinetics

It is known that the compound’s action is influenced by its concentration, with low concentrations being sufficient to elicit a response

Result of Action

The primary result of Glycyl-glycyl-valine’s action is an enhanced preference for certain taste solutions, including umami, fat, and sweet tastes . This effect is most pronounced for inosine monophosphate (IMP) and intralipos, a soybean oil emulsion . These effects are thought to occur in the oral cavity and are confirmed in a brief exposure test .

Action Environment

The action of Glycyl-glycyl-valine is influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by the pH of the environment, the presence of other compounds, and the specific physiological conditions of the organism

properties

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4/c1-5(2)8(9(15)16)12-7(14)4-11-6(13)3-10/h5,8H,3-4,10H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPPXYMMIARYAL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174120
Record name Glycyl-glycyl-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid

CAS RN

20274-89-9
Record name Glycyl-glycyl-valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020274899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyl-glycyl-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the amino acid sequence of the tripeptide Gly-Gly-Val (GGV)?

A1: The amino acid sequence of GGV is Glycine-Glycine-Valine.

Q2: What is the molecular formula and weight of GGV?

A2: While the provided articles don't explicitly state the molecular formula and weight of GGV, these can be derived from its structure:

    Q3: What spectroscopic techniques have been used to study GGV?

    A4: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR using deuterium ((2)H) and oxygen-17 ((17)O) isotopes, has been used to study the structure and dynamics of GGV hydrates. []

    Q4: How does the presence of water molecules affect the structure of GGV?

    A5: GGV can form hydrates with water molecules, such as Gly-Gly-Val x 2H2O. In these hydrates, GGV adopts an alpha-helical configuration, with water molecules forming hydrogen bonds with the peptide backbone. [] Each water molecule can be hydrogen-bonded to three or four peptide groups. []

    Q5: What is the enthalpy of hydrogen bond formation in GGV hydrates?

    A6: The average enthalpy per hydrogen bond in GGV hydrates, as determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), is approximately 15 kJ/mol. []

    Q6: How does temperature affect the dynamics of water molecules in GGV hydrates?

    A7: At room temperature, triply coordinated water molecules in GGV hydrates exhibit rapid 180° flip motions. [] At lower temperatures (-65 °C), these motions slow down, entering the intermediate exchange regime. Tetrahedrally coordinated water molecules, on the other hand, approach the slow-exchange limit at -65 °C. []

    Q7: How does the length of a peptide substrate containing GGV affect its interaction with the enzyme papain?

    A8: Papain cleaves the peptide bond at Glu-Leu in both mansyl-Gly-Val-Glu-Leu-Gly and mansyl-Gly-Gly-Val-Glu-Leu-Gly. Kinetic studies showed that the rate of hydrolysis of the Glu-Leu bond is significantly faster (140 times) in the hexapeptide compared to the pentapeptide. This difference suggests that secondary interactions between the enzyme and the additional glycine residue in the hexapeptide contribute to the efficiency of papain catalysis. []

    Q8: Are there examples of GGV being part of a recognition sequence for enzymes other than papain?

    A9: Yes, a study on Bacillus subtilis metalloendoproteinase showed that the enzyme cleaves a peptide with the sequence DNP-Gly-Gly-Val-Arg. [] While this demonstrates the enzyme can act on a sequence containing GGV, the specific role of GGV in recognition is not highlighted in the research.

    Q9: Is there evidence of GGV being part of functionally significant regions in proteins?

    A10: Yes, GGV is found within a protein crucial for Alzheimer's disease. The amyloid β (Aβ) polypeptide, implicated in Alzheimer's pathology, contains a GGV sequence within its hydrophobic C-terminal region (amino acids 38-40). This region is vital for the transition of Aβ from an α-helical to a β-sheet structure, a key step in amyloid fibril formation. [, ]

    Q10: Does the GGV sequence in Aβ play a role in the protein's interaction with other molecules?

    A11: Research suggests that the hydrophobic C-terminal heptapeptide of Aβ, Val-Gly-Gly-Val-Val-Ile-Ala (which includes the GGV sequence), can bind to phospholipase A2 (PLA2). [] This interaction occurs at the hydrophobic substrate-binding cavity of PLA2, involving numerous hydrogen bonds and van der Waals interactions. The study proposes that PLA2 binding to this region could potentially inhibit Aβ aggregation. []

    Q11: Can GGV be chemically synthesized?

    A12: Yes, GGV can be synthesized using solid-phase peptide synthesis methods. One study demonstrated the synthesis of the Alzheimer's β-amyloid peptide fragment (33-42), Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala, which includes the GGV sequence, using a polystyrene-based solid support. []

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